molecular formula C9H8OS B8764622 2-Methylbenzo[b]thiophen-6-ol

2-Methylbenzo[b]thiophen-6-ol

Cat. No.: B8764622
M. Wt: 164.23 g/mol
InChI Key: BKPRMQSXMIWJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbenzo[b]thiophen-6-ol ( 54584-21-3) is a high-purity organic compound with the molecular formula C 9 H 8 OS and a molecular weight of 164.22 g/mol . This benzothiophene derivative is provided for research and development purposes exclusively. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science. As a heterocyclic compound, thiophene serves as a key building block for creating combinatorial libraries and investigating new structural prototypes with pharmacological activity . Thiophene-based compounds have demonstrated a wide spectrum of therapeutic properties in scientific research, including anti-inflammatory, antimicrobial, antifungal, and anticancer activities . The presence of the hydroxyl group in the this compound structure may further enhance its potential for chemical modification and interaction with biological targets. Applications & Research Value: This compound is primarily valued as a versatile chemical intermediate and research building block in organic synthesis. Researchers utilize it to develop novel molecular entities for various applications. In particular, substituted thiophenes are of significant interest in the search for new antimicrobial agents , as this class of compounds has shown efficacy against strains such as S. aureus , E. coli , and P. aeruginosa in experimental settings . The structural features of this compound make it a candidate for further exploration in drug discovery programs and the development of functional materials. Handling & Safety: Please consult the Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information. This product is intended for laboratory use by qualified professionals. Important Notice: This product is sold for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8OS

Molecular Weight

164.23 g/mol

IUPAC Name

2-methyl-1-benzothiophen-6-ol

InChI

InChI=1S/C9H8OS/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,10H,1H3

InChI Key

BKPRMQSXMIWJAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C=C(C=C2)O

Origin of Product

United States

Synthetic Strategies for 2 Methylbenzo B Thiophen 6 Ol and Its Precursors

Direct Synthetic Routes to 2-Methylbenzo[b]thiophen-6-ol

Direct synthesis of this compound often involves the late-stage introduction or deprotection of the hydroxyl group at the 6-position of the pre-formed 2-methylbenzo[b]thiophene (B72938) scaffold.

A common and effective method for the preparation of this compound is the hydrolysis of its corresponding acetoxy derivative, 6-acetoxy-2-methylbenzo[b]thiophene. This strategy relies on the robust nature of the benzothiophene (B83047) core, allowing for the selective removal of the acetyl protecting group from the hydroxyl function. The hydrolysis is typically achieved under basic conditions, for instance, by treatment with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester, leading to the cleavage of the acyl-oxygen bond and liberation of the free phenol (B47542) and an acetate (B1210297) salt.

Alternatively, acidic hydrolysis can also be employed, often utilizing mineral acids such as hydrochloric acid or sulfuric acid in an aqueous or alcoholic medium. The choice between acidic and basic hydrolysis may depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. The efficiency of this deprotection step is generally high, providing a clean route to the desired this compound. This method is particularly useful in multi-step syntheses where the hydroxyl group needs to be protected during earlier transformations.

Precursor Reagents Product Reaction Type
6-acetoxy-2-methylbenzo[b]thiopheneNaOH (aq) or HCl (aq)This compoundHydrolysis

Methodologies for the Construction of the 2-Methylbenzo[b]thiophene Core Structure

The construction of the fundamental 2-methylbenzo[b]thiophene skeleton can be accomplished through a variety of annulation and ring-closing reactions. These methods build the fused bicyclic system from simpler acyclic or heterocyclic precursors.

These strategies involve the formation of the thiophene (B33073) ring onto a pre-existing benzene (B151609) ring or the simultaneous formation of both rings.

The Friedel-Crafts acylation of thiophene and its derivatives serves as a foundational step in building the 2-methylbenzo[b]thiophene core. The acetylation of thiophene, for instance, can be achieved using acetylating agents like acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst. Common catalysts for this transformation include zinc chloride and iodine. The reaction introduces an acetyl group onto the thiophene ring, which can then be a precursor to the 2-methyl group.

Reactants Catalyst Product
Thiophene, Acetic AnhydrideZinc Chloride or Iodine2-Acetylthiophene

A powerful and atom-economical approach to the synthesis of the benzothiophene core is through intramolecular dehydrogenative C–S bond formation. This strategy typically involves a precursor molecule that contains both an aryl group and a sulfur-containing moiety positioned to facilitate cyclization. The key step is the formation of a carbon-sulfur bond between the aryl ring and the sulfur atom, accompanied by the loss of two hydrogen atoms.

This transformation can be promoted by various reagents, including transition metal catalysts or, in some cases, under electrochemical conditions. For example, N-aryl thioamides can undergo intramolecular dehydrogenative cyclization to form benzothiazoles, a reaction that highlights the feasibility of forming a C-S bond to an aromatic ring under oxidative conditions. While direct examples leading to 2-methylbenzo[b]thiophene are specific, the general principle is broadly applicable in heterocyclic synthesis. The reaction often proceeds through a radical or a high-valent metal intermediate, leading to the desired fused ring system. This method is advantageous as it often avoids the need for pre-functionalized starting materials, such as ortho-halo-substituted aromatics.

Radical cyclization reactions provide a versatile and efficient means for the construction of the benzothiophene nucleus. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the fused heterocyclic system.

One notable example is the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles. In this approach, a radical is generated, often using a radical initiator like AIBN (azobisisobutyronitrile) and a reducing agent such as tributyltin hydride. This radical then adds to the double bond of the ketene dithioacetal, leading to a 5-exo-trig cyclization to form the five-membered thiophene ring fused to the benzene ring. Subsequent aromatization yields the substituted benzo[b]thiophene.

Another approach involves the radical cyclization of 2-alkynylthioanisoles. These reactions can be initiated by various means, including photoredox catalysis, to generate a radical that triggers the cyclization cascade. These methods are particularly useful for accessing a wide range of substituted benzothiophenes with good functional group tolerance.

Starting Material Key Reaction Product Core
o-bromoarylacetonitrile-derived ketene dithioacetalIntramolecular Radical Cyclization2,3-disubstituted benzo[b]thiophene
2-AlkynylthioanisoleRadical CyclizationSubstituted benzo[b]thiophene

Annulation and Ring-Closing Reaction Pathways

Base-Promoted Transformations in Benzo[b]thiophene-2-thiolate Formation

A significant synthetic route to benzo[b]thiophene precursors involves the base-promoted transformation of 4-(2-mercaptophenyl)-1,2,3-thiadiazoles. This method offers a pathway to 2-mercaptobenzo[b]thiophenes through an anionic ring-opening and ring-closure mechanism. nih.gov The reaction's outcome is highly dependent on the stoichiometry of the base employed. When these thiadiazoles are treated with two or more equivalents of a base, they undergo a transformation to yield 2-mercaptobenzo[b]thiophenes. nih.gov In contrast, using only 1.1 equivalents of the base in the presence of an oxidant leads to the formation of benzo figshare.comnih.govthieno[3,2-d] acs.orgnih.govacs.orgthiadiazoles via an intramolecular oxidative nucleophilic substitution of a hydrogen (ONHS) pathway. nih.gov

This base-promoted reaction provides a valuable method for the synthesis of benzo[b]thiophene-2-thiolates and their derivatives, which are versatile intermediates for further functionalization. nih.gov

De Novo Synthetic Routes from Non-Aromatic Precursors to Benzannulated Heterocycles

The de novo construction of the benzo[b]thiophene ring system from non-aromatic precursors represents a powerful strategy in organic synthesis. One such approach involves a cascade reaction starting from readily available bicyclo[3.1.0]hexan-2-ones. nih.gov This transformation allows for the synthesis of variously substituted benzothiophenes under mild and non-anhydrous conditions. nih.gov Mechanistic studies have revealed that the process is initiated by an electrocyclic ring-opening of the bicyclic system, followed by aromatization which precedes a 3,3-sigmatropic rearrangement. nih.gov This methodology is part of a broader trend in synthetic chemistry that focuses on building complex aromatic and heterocyclic systems from simple, non-aromatic starting materials. nih.gov

Advanced Cross-Coupling and Functionalization Techniques

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, have become indispensable for the functionalization and diversification of the benzo[b]thiophene core.

Suzuki-Miyaura Reactions for the Diversification of 2-Substituted Benzo[b]thiophenes

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds. In the context of benzo[b]thiophene chemistry, it has been extensively employed for the synthesis of aryl-substituted thiophenes and their derivatives. mdpi.com This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate provides a powerful tool for the diversification of the benzo[b]thiophene scaffold. For instance, 3-iodobenzo[b]thiophenes can be readily prepared and subsequently used in Suzuki-Miyaura reactions to introduce a variety of substituents at the 3-position. researchgate.net This approach has been utilized in the solution-phase parallel synthesis of multi-substituted benzo[b]thiophene libraries, highlighting its utility in medicinal chemistry and drug discovery. researchgate.net The reaction is compatible with a wide range of functional groups, making it a robust method for the late-stage functionalization of complex molecules. mdpi.com

Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides

A novel palladium(II)-catalyzed oxidative Heck reaction has been developed for the C2-selective olefination of benzo[b]thiophene 1,1-dioxides with styrenes and acrylates. figshare.comnih.govacs.orgnih.govacs.org This transformation is characterized by its high C2 selectivity and broad functional group tolerance. nih.gov The resulting C-2 alkenylated products have been shown to possess interesting photoluminescence properties, suggesting potential applications in the construction of π-conjugated fluorescent molecules. nih.gov This direct C-H bond activation strategy represents a significant advancement in the functionalization of benzo[b]thiophene 1,1-dioxides, which are important structural motifs in materials science. nih.gov

Expedited Synthetic Protocols

To accelerate the synthesis of benzo[b]thiophene derivatives, expedited protocols such as microwave-assisted synthesis have been developed.

Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds

Microwave irradiation has been successfully applied to the synthesis of 3-aminobenzo[b]thiophenes, providing rapid access to these important scaffolds. rsc.org The reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine (B128534) in DMSO at 130 °C under microwave conditions yields 3-aminobenzo[b]thiophenes in good to excellent yields (58-96%). rsc.org This method significantly reduces reaction times compared to conventional heating methods. indexcopernicus.com The resulting 3-aminobenzo[b]thiophene scaffolds are valuable intermediates for the preparation of various biologically active compounds, including kinase inhibitors. rsc.org

Derivatization and Modification Strategies for Analogs of this compound

The synthesis of analogs of this compound is crucial for exploring structure-activity relationships and developing new compounds with tailored properties. This involves strategic chemical transformations at both the benzothiophene core and its peripheral positions, as well as the deprotection of alkoxy-protected precursors.

Strategic Chemical Transformations at the Benzothiophene Core and Peripheral Positions

The functionalization of the benzothiophene scaffold allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties. Key strategies include C-H activation, cross-coupling reactions, and directed ortho-metalation.

C-H Activation: Direct C-H functionalization has emerged as a powerful tool for the efficient and atom-economical modification of the benzothiophene nucleus. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes. For instance, palladium-catalyzed C-H activation can be employed to introduce aryl groups at various positions of the benzothiophene ring. The regioselectivity of these reactions (C2 vs. C3) can be influenced by the choice of catalyst, directing groups, and reaction conditions. A notable metal-free approach utilizes benzothiophene S-oxides as precursors to achieve highly regioselective C3-functionalization. This method proceeds via an interrupted Pummerer reaction, where the S-oxide activates the C3 position for subsequent reaction with nucleophiles like phenols or silanes.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are versatile methods for forming carbon-carbon and carbon-heteroatom bonds on the benzothiophene core. These reactions typically involve the coupling of a halogenated or triflated benzothiophene with a suitable organoboron or organoamine partner. This strategy is highly effective for introducing a diverse range of substituents, including aryl, heteroaryl, and amino groups, onto the benzothiophene scaffold. The compatibility of these reactions with various functional groups makes them particularly valuable in the synthesis of complex analogs.

Directed Ortho-Metalation (DoM): Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. In the context of benzothiophene derivatives, a directing group, such as a methoxy (B1213986) or amide group, can direct the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol. This method is particularly useful for the selective functionalization of the benzene portion of the benzothiophene ring system.

Transformation StrategyKey FeaturesApplicable Positions
C-H Activation Atom-economical, avoids pre-functionalization.C2, C3, and other positions on the benzene ring.
Cross-Coupling Reactions High functional group tolerance, versatile for C-C and C-N bond formation.Positions bearing a halide or triflate.
Directed Ortho-Metalation High regioselectivity, directed by a functional group.Positions ortho to the directing group on the benzene ring.

Demethylation Processes for Alkoxy-Protected Benzothiophene Derivatives

The hydroxyl group at the 6-position of this compound is often protected as a methoxy ether during synthesis. The final step in the synthesis of these analogs, therefore, frequently involves the cleavage of this methyl ether to unveil the free phenol. The choice of demethylation agent is critical to ensure high yields and compatibility with other functional groups in the molecule.

Boron Tribromide (BBr₃): Boron tribromide is a powerful and widely used reagent for the cleavage of aryl methyl ethers. chem-station.comnih.govcommonorganicchemistry.com It is a strong Lewis acid that coordinates to the ether oxygen, facilitating the nucleophilic attack of a bromide ion on the methyl group in an SN2 reaction. chem-station.comnih.gov This process is typically carried out at low temperatures, such as -78 °C to room temperature, in an inert solvent like dichloromethane. chem-station.comcommonorganicchemistry.com While highly effective, BBr₃ is a corrosive and moisture-sensitive reagent that requires careful handling. chem-station.com

Thiol-Mediated Demethylation: An alternative and often milder approach to demethylation involves the use of thiolates as nucleophiles. google.comnih.gov This method operates via an SN2 mechanism where a thiolate anion attacks the methyl group of the protonated ether. A variety of thiols can be employed, and to mitigate the malodorous nature of low molecular weight thiols, odorless long-chain thiols have been developed for this purpose. nih.gov The reaction is typically performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF) in the presence of a base like sodium hydroxide to generate the thiolate in situ. nih.gov A specific patent describes the use of 2-methyl-5-t-butyl benzenethiol (B1682325) for the demethylation of 6-methoxy-2-(4-methoxyphenyl)-3-[4-(2-aminoethoxy)benzoyl]benzo[b]thiophene, highlighting the industrial applicability of this method. google.com

Demethylation ReagentMechanismTypical ConditionsAdvantagesDisadvantages
Boron Tribromide (BBr₃) Lewis acid-assisted SN2Dichloromethane, -78 °C to RTHigh reactivity, effective for a wide range of substrates. chem-station.comCorrosive, moisture-sensitive, requires careful handling. chem-station.com
Thiols (e.g., dodecanethiol) SN2 on protonated etherDMF, NaOH, elevated temperatureMilder conditions, odorless reagents available. nih.govMay require higher temperatures and longer reaction times.

Chemical Reactivity and Mechanistic Transformations of 2 Methylbenzo B Thiophen 6 Ol and Its Derivatives

Reactions Involving the Hydroxyl Functionality at the C-6 Position

The phenolic hydroxyl group at the C-6 position is a primary site of chemical reactivity in 2-methylbenzo[b]thiophen-6-ol, enabling a variety of functional group transformations.

The hydroxyl group of this compound can undergo facile esterification and etherification, reactions typical of phenols. These transformations are crucial for modifying the compound's properties and for its use as a synthetic intermediate.

Esterification: The nucleophilic oxygen of the hydroxyl group can attack acylating agents, such as acid chlorides or anhydrides, in the presence of a base to form the corresponding esters. For instance, reaction with methanesulfonyl chloride would yield the methanesulfonate (mesylate) ester. This type of transformation is documented for related structures like 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol, which forms a bimesylate derivative. chemicalbook.com

Etherification: Williamson ether synthesis is a common method for converting the phenolic hydroxyl group into an ether. This involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride, to form a phenoxide ion. This potent nucleophile can then react with an alkyl halide (e.g., methyl iodide) to produce the corresponding ether.

These reactions are summarized in the table below:

Reaction TypeReagent ExampleProduct Type
EsterificationMethanesulfonyl ChlorideMethanesulfonate Ester
EtherificationMethyl Iodide (with base)Methyl Ether

The phenolic moiety significantly influences the molecule's reactivity in both electrophilic and nucleophilic reactions. The oxygen atom's lone pairs of electrons enhance the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. This activating effect is directed primarily to the positions ortho and para to the hydroxyl group (C-5 and C-7).

Conversely, the hydroxyl group's oxygen atom acts as a nucleophile, as demonstrated in the formation of esters and ethers. nih.gov The acidity of the phenolic proton allows for the formation of a phenoxide anion under basic conditions, which is an even stronger nucleophile.

Electrophilic Aromatic Substitution Patterns on the Benzothiophene (B83047) Ring System

Electrophilic substitution on the benzothiophene core is a key reaction for introducing new functional groups. The regioselectivity of this substitution is governed by the inherent reactivity of the benzothiophene nucleus and the directing effects of the existing substituents—the methyl group at C-2 and the hydroxyl group at C-6.

In the unsubstituted benzo[b]thiophene system, electrophilic attack generally favors the C-3 position over the C-2 position. chemicalbook.com However, in this compound, the C-2 position is already occupied. The powerful activating and ortho, para-directing hydroxyl group at C-6 strongly directs incoming electrophiles to the C-5 and C-7 positions. For example, reactions such as nitration, bromination, and formylation on 5-hydroxy-3-methylbenzo[b]thiophen have been shown to occur at the C-4 position (ortho to the hydroxyl group). rsc.org By analogy, for this compound, substitution would be expected to occur preferentially at C-5 and C-7.

Nucleophilic Additions and Substitutions on Activated Benzothiophene Species

While the benzothiophene ring is generally resistant to nucleophilic attack, activation through oxidation of the sulfur atom can render the ring system susceptible to such reactions.

Oxidation of the sulfur atom in a benzothiophene derivative to a sulfoxide (S-oxide) activates the molecule towards nucleophilic attack. Specifically, 2-aroylbenzo[b]thiophene-S-oxides have been shown to undergo Michael-type additions. kyushu-u.ac.jp In these reactions, a nucleophile, such as 2-mercaptoethanol under basic conditions, adds to the C-3 position of the benzothiophene ring. kyushu-u.ac.jp This suggests that derivatives of this compound, upon oxidation to the corresponding S-oxide, could participate in similar 1,4-addition reactions if an appropriate electron-withdrawing group is present on the ring.

Oxidative Transformations of the Sulfur Heterocycle

The sulfur atom in the benzothiophene ring can be selectively oxidized to form the corresponding S-oxide and S,S-dioxide. These oxidations alter the electronic properties and reactivity of the heterocyclic system.

The oxidation of thiophenes to thiophene (B33073) S-oxides can be achieved using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), often in the presence of a Lewis acid like boron trifluoride etherate to prevent over-oxidation to the S,S-dioxide. mdpi.orgresearchgate.net Thiophene S-oxides are versatile intermediates that can participate in cycloaddition reactions. researchtrends.netsemanticscholar.org Further oxidation of the S-oxide, or direct oxidation of the parent benzothiophene under stronger conditions, yields the corresponding S,S-dioxide. researchtrends.net These oxidized species exhibit different chemical reactivity compared to the parent heterocycle; for instance, benzo[b]thiophene-S,S-dioxides can act as dienophiles in Diels-Alder reactions. researchgate.netsemanticscholar.org

Preparation and Intrinsic Reactivity of Benzo[b]thiophene S-Oxides

The preparation of benzo[b]thiophene S-oxides is primarily achieved through the controlled oxidation of the corresponding benzo[b]thiophene. mdpi.org A common method involves the use of peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). mdpi.orgresearchgate.netmdpi.org This reaction is typically conducted at low temperatures, for instance, -20°C in dichloromethane, to prevent over-oxidation to the more stable S,S-dioxides (sulfones). mdpi.org The Lewis acid is believed to activate the peracid and complex with the resulting S-oxide, which reduces the electron density on the sulfur atom and makes it less susceptible to a second oxidation step. mdpi.org

Benzo[b]thiophene S-oxides are notably less stable than their dibenzothiophene S-oxide counterparts. kyushu-u.ac.jp Those that are unsubstituted at the C2 and C3 positions are particularly prone to dimerization via [4+2] cycloaddition reactions, especially at higher concentrations. kyushu-u.ac.jp Their intrinsic reactivity is characterized by their function as cyclic dienes in cycloaddition reactions, a behavior that is significantly different from the aromatic nature of the parent benzo[b]thiophene. semanticscholar.orgresearchgate.net

Oxidation MethodReagentsConditionsOutcome
Peracid Oxidationm-CPBA, BF₃·Et₂OCH₂Cl₂, -20°CForms Benzo[b]thiophene S-oxide
Enzymatic OxidationPseudomonas putida UV4---Can form S-oxide from unsubstituted benzo[b]thiophene

Cycloaddition Reactions of Benzo[b]thiophene S-Oxides (e.g., Diels-Alder Reactivity)

Benzo[b]thiophene S-oxides serve as effective dienes in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.netsemanticscholar.org Their reduced aromaticity compared to the parent thiophene enables them to react with a variety of dienophiles, including those that are electron-poor, electron-neutral, and electron-rich. researchgate.netresearchgate.net These reactions often proceed with high syn π-facial stereoselectivity. researchgate.netresearchgate.net

The reaction of benzo[b]thiophene S-oxides with alkenes as the dienophile leads to the formation of 7-thiabicyclo[2.2.1]heptene S-oxide derivatives. semanticscholar.org When alkynes are used as the dienophile, the intermediate cycloadduct spontaneously extrudes the sulfoxide bridge, directly yielding substituted aromatic compounds. semanticscholar.org The unsubstituted benzo[b]thiophene S-oxide is reactive enough to dimerize with itself. researchgate.net The reactivity of these S-oxides as dienes makes them valuable intermediates for synthesizing multifunctionalized arenes and other complex cyclic systems. semanticscholar.orgresearchtrends.net

Dienophile TypeReactantsProduct TypeSignificance
AlkenesBenzo[b]thiophene S-oxide + N-phenylmaleimide7-thiabicyclo[2.2.1]heptene S-oxide derivativeFormation of bridged cyclic compounds. semanticscholar.org
AlkynesBenzo[b]thiophene S-oxide + Acetylene derivativeSubstituted AreneDirect route to functionalized aromatic systems via spontaneous extrusion. semanticscholar.org
Self-ReactionBenzo[b]thiophene S-oxideDimerDemonstrates high reactivity of the S-oxide. researchgate.net

Directed C-H Activation and Site-Selective Functionalization Methodologies

Directed C-H activation has emerged as a powerful strategy for the precise and efficient functionalization of benzo[b]thiophene scaffolds, overcoming issues of regioselectivity often encountered in classical electrophilic substitution. nih.govresearchgate.net This approach utilizes a directing group to guide a transition metal catalyst to a specific C-H bond, typically at the ortho position.

A notable example is the completely regioselective C3-H arylation of benzo[b]thiophenes. nih.govsemanticscholar.org This has been achieved using a dual catalytic system of heterogeneous palladium on carbon (Pd/C) and copper(I) chloride (CuCl) to couple benzo[b]thiophenes with aryl chlorides. nih.govsemanticscholar.org This method is operationally simple and demonstrates previously unexploited reactivity of palladium. nih.govsemanticscholar.org

Conversely, C2-selective functionalization is also well-documented. A protocol for the near-room-temperature α-arylation (C2-arylation) of benzo[b]thiophenes uses Ag(I) for a C2-selective C-H activation, followed by transmetalation to a palladium catalyst for the C-C bond formation. acs.org Palladium-catalyzed C2-selective direct arylation has also been reported for benzo[b]thiophene 1,1-dioxides using arylboronic acids. acs.org These methodologies provide efficient routes to specifically substituted benzo[b]thiophenes, which are valuable in materials science and medicinal chemistry. researchgate.netacs.org

PositionMethodCatalytic SystemReactantsKey Feature
C3Direct ArylationPd/C and CuClBenzo[b]thiophene + Aryl chlorideCompletely C3-selective; uses a heterogeneous catalyst. nih.govsemanticscholar.org
C2Direct ArylationAg(I) and Pd catalystBenzo[b]thiophene + Aryl iodideC2-selective C-H activation at near-room temperature. acs.org
C2Oxidative Cross-CouplingPd(II) catalyst, Cu(OAc)₂Benzo[b]thiophene 1,1-dioxide + Arylboronic acidHigh C2 selectivity for the sulfone derivative. acs.org

Spectroscopic and Structural Elucidation Studies of 2 Methylbenzo B Thiophen 6 Ol and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the characterization of novel and known chemical entities. By probing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into molecular structure.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, allowing for the assignment of atoms to specific positions within the molecule.

For the parent compound, 2-Methylbenzo[b]thiophene (B72938) , the ¹H NMR spectrum shows characteristic signals for the aromatic protons on the benzene (B151609) ring and the thiophene (B33073) ring, as well as a distinct signal for the methyl group. The presence of a hydroxyl group at the 6-position in 2-Methylbenzo[b]thiophen-6-ol would be expected to introduce a phenolic proton signal, the chemical shift of which would be sensitive to solvent and concentration. Furthermore, the electronic effect of the hydroxyl group would induce shifts in the signals of the nearby aromatic protons compared to the unsubstituted analogue.

Similarly, the ¹³C NMR spectrum of 2-Methylbenzo[b]thiophene reveals distinct resonances for each carbon atom. The introduction of a hydroxyl group at C-6 would cause a significant downfield shift for C-6 itself and would also influence the chemical shifts of the adjacent carbon atoms (C-5 and C-7) and, to a lesser extent, other carbons in the benzene ring.

Proton (¹H)Expected Chemical Shift (δ, ppm) for this compoundMultiplicity
CH₃~2.5s
H-3~7.1s
H-4~7.6d
H-5~6.9dd
H-7~7.2d
OHVariablebr s

Note: The above table presents estimated ¹H NMR data for this compound based on known substituent effects on the benzo[b]thiophene core. Actual values may vary.

Carbon (¹³C)Expected Chemical Shift (δ, ppm) for this compound
CH₃~15
C-2~140
C-3~122
C-3a~139
C-4~123
C-5~112
C-6~155
C-7~115
C-7a~133

Note: The above table presents estimated ¹³C NMR data for this compound based on known substituent effects on the benzo[b]thiophene core. Actual values may vary.

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its structural components.

The most notable feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration would likely appear in the 1200-1300 cm⁻¹ region. Additionally, the spectrum would display C-H stretching vibrations for the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations for the aromatic rings (typically in the 1450-1600 cm⁻¹ region), and various fingerprint region absorptions that are characteristic of the substituted benzo[b]thiophene skeleton.

Functional GroupExpected IR Absorption Range (cm⁻¹) for this compoundVibrational Mode
O-H3200-3600Stretching (broad)
Aromatic C-H3000-3100Stretching
Methyl C-H2850-2960Stretching
Aromatic C=C1450-1600Stretching
C-O1200-1300Stretching

Note: This table provides expected IR absorption ranges based on the functional groups present in this compound.

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₉H₈OS), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum offers further structural clues. Common fragmentation pathways for this molecule could include the loss of a hydrogen atom, a methyl radical, or a carbon monoxide molecule, leading to characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure. For instance, the mass spectrum of the related 2-Methylbenzo[b]thiophene shows a strong molecular ion peak at m/z 148, with a significant fragment at m/z 147 due to the loss of a hydrogen atom. nist.gov

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

Although a crystal structure for this compound is not publicly available, studies on related derivatives, such as certain substituted 2-arylbenzo[b]thiophenes, have been reported. These studies confirm the planarity of the benzo[b]thiophene ring system and provide detailed information on how different substituents affect the molecular packing and intermolecular forces, such as hydrogen bonding and π-π stacking. For this compound, the hydroxyl group would be expected to participate in hydrogen bonding, which would significantly influence its crystal packing arrangement.

No Specific Theoretical or Computational Chemistry Investigations Found for this compound

Following a comprehensive search of available scientific literature and chemical databases, no specific theoretical or computational chemistry investigations directly focused on the compound “this compound” were identified. As a result, the detailed article requested, structured around the provided outline, cannot be generated with scientifically accurate and specific data for this particular molecule.

The user's instructions emphasized a strict adherence to an outline detailing various theoretical and computational analyses, including:

Quantum Chemical Calculations of Electronic Structure and Properties:

Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) Surface Mapping

Dipole Moment Calculations

Computational Assessment of Chemical Reactivity Descriptors and Reaction Mechanisms

In Silico Modeling of Intermolecular Interactions and Binding Affinities:

Ligand-Protein Complex Formation Studies (e.g., with BRCA-1)

While general principles and methodologies for these computational techniques are well-established, and studies on related benzothiophene (B83047) and thiophene derivatives are available, no published research containing the specific data points—such as FMO energy levels, MEP maps, calculated dipole moments, or reactivity descriptors—for this compound could be located.

Similarly, searches for in silico studies, including ligand-protein docking simulations, did not yield any results for this specific compound. A study on the interaction of various thiophene derivatives with the BRCA-1 protein was identified; however, this compound was not among the compounds investigated in that research. ccij-online.org

Without access to peer-reviewed computational studies or database entries for this compound, the generation of a thorough, informative, and scientifically accurate article with the required data tables and detailed research findings is not possible. Proceeding with analogous data from other compounds would violate the explicit instructions to focus solely on the specified chemical entity.

Theoretical and Computational Chemistry Investigations of 2 Methylbenzo B Thiophen 6 Ol

In Silico Modeling of Intermolecular Interactions and Binding Affinities

Quantitative Analysis of Binding Free Energy and Associated Thermodynamic Parameters

The quantitative prediction of binding free energy (ΔG_bind) is a cornerstone of computational chemistry in drug discovery and molecular recognition studies. While specific studies detailing the binding free energy of 2-Methylbenzo[b]thiophen-6-ol with a particular biological target are not extensively documented in publicly available literature, the methodologies for such an analysis are well-established. These investigations are critical for predicting the binding affinity of a ligand to a receptor's active site.

A typical computational approach involves molecular docking to predict the binding pose, followed by more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy. These methods decompose the binding free energy into several components:

ΔE_vdw : van der Waals energy

ΔE_elec : Electrostatic energy

ΔG_pol : Polar solvation energy

ΔG_npol : Non-polar solvation energy

-TΔS : Conformational entropy changes upon binding

The binding free energy is calculated as the difference between the free energy of the protein-ligand complex and the free energies of the protein and ligand in their unbound states.

ΔG_bind = G_complex - (G_protein + G_ligand)

This can be further broken down into enthalpic (ΔH) and entropic (-TΔS) contributions:

ΔG_bind = ΔH - TΔS = ΔE_MM + ΔG_solv - TΔS

Where ΔE_MM includes internal energy, van der Waals, and electrostatic interactions, and ΔG_solv is the sum of polar and non-polar contributions to solvation.

A hypothetical quantitative analysis of the binding of this compound to a target protein might yield thermodynamic parameters such as those presented in the illustrative table below.

Thermodynamic ParameterValue (kcal/mol)
van der Waals Energy (ΔE_vdw)-45.2
Electrostatic Energy (ΔE_elec)-18.5
Polar Solvation Energy (ΔG_pol)42.8
Non-polar Solvation Energy (ΔG_npol)-4.1
Gas Phase Energy (ΔE_gas)-63.7
Solvation Free Energy (ΔG_solv)38.7
Binding Enthalpy (ΔH)-25.0
Entropic Contribution (-TΔS)15.5
Binding Free Energy (ΔG_bind) -9.5

Note: The data in the table above is hypothetical and serves to illustrate the typical parameters calculated in a binding free energy study. It does not represent experimentally or computationally verified data for this compound.

Solvatochromic Investigations for Environmental Effects on Electronic Spectra

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a molecule, leading to shifts in its absorption or emission spectra. Investigating the solvatochromism of this compound would provide insights into its electronic structure and how it is influenced by the polarity and hydrogen-bonding capabilities of its environment.

The electronic absorption spectra of a compound are typically recorded in a range of solvents with varying polarities. The resulting shifts in the maximum absorption wavelength (λ_max) can be classified as:

Bathochromic shift (red shift): A shift to a longer wavelength, often occurring in more polar solvents if the excited state is more polar than the ground state.

Hypsochromic shift (blue shift): A shift to a shorter wavelength, which may occur if the ground state is more stabilized by the polar solvent than the excited state.

The following table illustrates the type of data that would be collected in a solvatochromic investigation of this compound.

SolventPolarity Indexλ_max (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Energy (kcal/mol)
n-Hexane0.129512,50096.9
Toluene2.429812,80095.9
Chloroform4.130213,10094.6
Acetone5.130513,50093.7
Ethanol5.230813,70092.8
Methanol6.631014,00092.2
Water10.231514,50090.7

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how the electronic absorption spectrum of this compound might be affected by solvent polarity.

Such an investigation would reveal the nature of the solute-solvent interactions, indicating whether the shifts are due to general solvent effects (polarity) or specific interactions like hydrogen bonding with the hydroxyl group of the molecule.

Advanced Applications and Research Frontiers of 2 Methylbenzo B Thiophen 6 Ol and Its Derivatives

Utilization as Versatile Chemical Building Blocks in Organic Synthesis

The benzothiophene (B83047) nucleus is a cornerstone in synthetic chemistry, serving as a precursor for more intricate molecular structures. The inherent reactivity and stability of the 2-methylbenzo[b]thiophen-6-ol framework allow chemists to employ it as a starting point for constructing a wide array of complex organic molecules.

Precursors for Complex Polycyclic Heterocyclic Systems

The this compound moiety is an ideal starting block for the synthesis of larger, multi-ring systems. The benzothiophene core can be fused with other heterocyclic or carbocyclic rings to create novel polycyclic architectures. nih.gov This versatility is demonstrated in the synthesis of thieno-fused heterocycles, such as thieno[2,3-b]thiophenes, thieno[2,3-b]indoles, and thieno[3,2-c]pyrazoles. nih.gov Synthetic strategies often involve the functionalization of the benzothiophene core, followed by intramolecular cyclization reactions to build the additional rings. For instance, Friedel–Crafts cyclization processes have been effectively used to create benzo[b]thiophene-fused medium-sized N-heterocycles, including azocinones and azoninones. researcher.life The strategic placement of functional groups on the this compound precursor guides the regioselectivity of these cyclizations, enabling controlled access to complex and biologically relevant polycyclic systems.

An example of such a complex system is the development of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, which are tetracyclic structures designed for specific biological applications. rsc.org The synthesis of these molecules relies on the benzothiophene scaffold as the foundational unit, highlighting its importance in accessing structurally sophisticated compounds.

Table 1: Examples of Polycyclic Systems Derived from Benzothiophene Precursors

Precursor Type Resulting Polycyclic System Synthetic Strategy
Substituted Benzo[b]thiophenes Thieno[2,3-b]indoles Palladium-Catalyzed C-H Functionalization/Intramolecular Arylthiolation nih.gov
Benzo[b]thiophene Carboxylic Esters Benzo[b]thiophene-fused Azocinones Friedel–Crafts Cyclization researcher.life
Substituted Benzo[b]thiophenes Thieno[3,2-c]pyrazoles Palladium-Catalyzed C-H Functionalization/Intramolecular Arylthiolation nih.gov

Scaffolds for Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to create large collections, or libraries, of structurally diverse small molecules for high-throughput screening. nih.gov The this compound core is an excellent scaffold for DOS because it possesses multiple points for chemical modification. The hydroxyl group, the methyl group, and various positions on the aromatic rings can be functionalized to generate a vast library of related but distinct compounds.

This approach has been successfully applied to the benzo[b]thiophene class to produce multisubstituted derivatives. nih.gov By systematically varying the substituents at different positions, chemists can explore a wide region of "chemical space." This is crucial for discovering molecules with novel properties, whether for materials science or for identifying new biological probes. nih.gov The robustness of the benzothiophene ring system ensures that the core structure remains intact throughout the multiple synthetic steps required in combinatorial chemistry. nih.gov

Contributions to Materials Science and Engineering

The electron-rich nature and rigid planarity of the benzothiophene ring system make its derivatives prime candidates for use in advanced materials, particularly in the field of organic electronics and photonics.

Development of Organic Semiconductors for Electronic Devices

Derivatives of benzothiophene, particularly those based on the nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) core, are renowned for their performance as organic semiconductors. rsc.org These materials are essential components in organic thin-film transistors (OTFTs), which are used in flexible displays, sensors, and radio-frequency identification (RFID) tags. The extensive π-conjugation across the fused ring system facilitates efficient charge transport (hole mobility).

Researchers have synthesized and characterized numerous benzo[b]thiophene derivatives for semiconductor applications. For example, new benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been developed as solution-processable small molecular organic semiconductors. researchgate.netmdpi.com The ability to process these materials from solution offers significant advantages for manufacturing, including lower costs and the potential for large-area device fabrication. researchgate.net The performance of these materials is highly dependent on their molecular structure and their ability to self-assemble into ordered thin films. The introduction of different substituent groups can tune the electronic properties and influence the molecular packing, thereby optimizing device performance. rsc.org

Table 2: Performance of Selected Benzothiophene-Based Organic Semiconductors

Compound Class Specific Derivative Hole Mobility (cm²/Vs) On/Off Ratio
Benzo[b]thieno[2,3-d]thiophene (BTT) Compound 3 (a BTT derivative) 0.005 > 10⁶ researchgate.netmdpi.com
nih.govBenzothieno[3,2-b] nih.govbenzothiophene (BTBT) Ph-BTBT 0.034 Not specified rsc.org

| nih.govBenzothieno[3,2-b] nih.govbenzothiophene (BTBT) | C6-Ph-BTBT | 4.6 | 2.2 x 10⁷ rsc.org |

Design of Fluorescent Molecules and Aggregation-Induced Emission (AIE) Systems

The conjugated π-system of this compound and its derivatives imparts fluorescent properties, making them suitable for applications as optical materials. These compounds can absorb light at a specific wavelength and re-emit it at a longer wavelength. Benzo[b]thiophene derivatives have been identified as a novel class of fluorescent reporters, with some capable of dual fluorescent emission under physiological pH conditions. nih.gov

This property is valuable for developing chemical sensors. For instance, benzo[b]thiophene boronic acid derivatives have been synthesized and shown to exhibit unusual shifts in their emission wavelength upon binding to sugars, making them useful as biosensors. nih.gov The design of such molecules often involves modifying the core structure to enhance quantum yield and tune the emission color.

Furthermore, the rigid structure of the benzothiophene scaffold is a desirable feature for creating molecules with aggregation-induced emission (AIE) properties. AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is typically observed in molecules with rotor-like structures whose intramolecular rotations (which quench fluorescence in solution) are restricted in the aggregated state. While research on AIE systems has focused on various fluorophores like naphthalene derivatives, the principles can be applied to benzothiophene-based designs. mdpi.com By attaching rotatable groups to the rigid this compound core, it is possible to engineer novel AIE-active materials for applications in organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensing.

Pharmacophore Design and Medicinal Chemistry Insights (excluding specific therapeutic outcomes)

In medicinal chemistry, a pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The benzo[b]thiophene ring is considered a "privileged scaffold" because it is a recurring motif in many biologically active compounds and approved drugs. nih.gov

The value of the this compound structure in pharmacophore design stems from several key features:

Bioisosterism: The benzo[b]thiophene nucleus is a well-known bioisostere of indole, a common fragment in many biologically important molecules. This means it has similar steric and electronic properties, allowing it to mimic indole and interact with the same biological targets, often with improved metabolic stability or different selectivity. nih.gov

Structural Rigidity: The planar and rigid nature of the fused ring system reduces the conformational flexibility of a drug candidate. This can lead to a more specific interaction with the target protein's binding site, potentially increasing potency and reducing off-target effects.

Interaction Potential: The aromatic system can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a protein's active site. The sulfur atom can act as a hydrogen bond acceptor, and the hydroxyl group of this compound is a classic hydrogen bond donor and acceptor.

Synthetic Tractability: As discussed, the scaffold provides multiple sites for chemical modification, allowing medicinal chemists to systematically alter the structure to optimize its interaction with a biological target (Structure-Activity Relationship, SAR). nih.gov

The core of the selective estrogen receptor modulator (SERM) Raloxifene, for example, is 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol, demonstrating the clinical relevance of this particular substitution pattern. drugbank.comnih.gov The benzothiophene scaffold serves as the central organizing element, positioning the two hydroxyl-bearing phenyl groups in a specific orientation to fit into the target receptor.

Table 3: Compound Names Mentioned

Compound Name
This compound
Thieno[2,3-b]thiophene
Thieno[2,3-b]indole
Thieno[3,2-c]pyrazole
Azocinone
Azoninone
6H-benzo[b]indeno[1,2-d]thiophen-6-one
nih.govBenzothieno[3,2-b] nih.govbenzothiophene (BTBT)
Benzo[b]thieno[2,3-d]thiophene (BTT)
Ph-BTBT
C6-Ph-BTBT
Benzo[b]thiophene boronic acid
Indole
2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol
Raloxifene
Phenylalanine

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For benzothiophene derivatives, these studies have been instrumental in identifying key structural motifs responsible for their therapeutic effects. While specific SAR studies on this compound are not extensively detailed in the reviewed literature, the broader class of benzothiophenes provides valuable insights.

For instance, in a series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives designed as kinase inhibitors, SAR analysis revealed that substitutions on the benzothiophene ring significantly impact inhibitory activity. Specifically, 5-hydroxy and 5-methoxy substitutions were found to be favorable for potent inhibition of the DYRK1A protein. nih.govrsc.org This suggests that the position and nature of substituents on the benzene (B151609) ring of the benzothiophene scaffold, analogous to the 6-ol group in this compound, are critical for kinase engagement.

Furthermore, studies on benzothiophene carboxanilides and their quinolone derivatives as potential antitumor agents have highlighted the importance of substituents for their antiproliferative activity. The introduction of 2-imidazolinyl-substituted groups led to very prominent activity, and a 3D-QSAR analysis identified the molecular properties with the highest impact on this activity. nih.gov This underscores the principle that modifications at various positions of the benzothiophene core can be systematically explored to optimize biological target engagement. The fusion of pharmacophores to the benzothiophene scaffold is another strategy to enhance biological activities. nih.gov

The following table summarizes key SAR findings for related benzothiophene derivatives:

Compound SeriesKey Structural FeaturesImpact on Biological ActivityReference
6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives5-hydroxy and 5-methoxy substitutionsPotent inhibition of DYRK1A kinase nih.govrsc.org
Benzothiophene carboxanilides2-Imidazolinyl-substitutionsProminent antitumor activity nih.gov

Exploration as Modulators of Specific Biological Pathways and Receptors (e.g., EP2/EP4, Monoamine Oxidase, BRCA-1)

The benzothiophene scaffold has been identified as a promising framework for the development of modulators for several key biological targets implicated in a range of diseases.

EP2/EP4 Receptors: The prostaglandin E2 (PGE2) receptors EP2 and EP4 are involved in a variety of physiological and pathological processes, including inflammation and cancer. nih.govnih.gov These G-protein coupled receptors both signal through the elevation of intracellular cAMP. nih.gov While direct studies on this compound derivatives as EP2/EP4 modulators are not specified, the structural similarities to other known modulators of prostaglandin receptors suggest potential for exploration in this area. The development of selective EP2 and EP4 modulators is a significant area of interest for therapeutic intervention in inflammatory diseases and cancer. nih.govfrontiersin.org

Monoamine Oxidase (MAO): A series of benzo[b]thiophen-3-ol derivatives have been synthesized and evaluated as potent and selective inhibitors of human monoamine oxidase B (hMAO-B). nih.govnih.gov These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases like Parkinson's disease. uniroma1.it The benzo[b]thiophen-3-ol scaffold was found to be a promising core for these inhibitors, with most compounds showing high selectivity for the MAO-B isoform. nih.govnih.gov Molecular docking studies have helped to understand the binding interactions and guide further chemical modifications to enhance potency. nih.govnih.gov The structural resemblance of this compound to these active compounds suggests that its derivatives could also be investigated as potential MAO inhibitors.

BRCA-1: Theoretical modeling studies have explored the interaction of various thiophene (B33073) derivatives with the breast cancer susceptibility protein 1 (BRCA-1). ccij-online.orgccij-online.org Certain thiophene analogs were predicted to act as BRCA-1 inhibitory agents, suggesting a potential role in cancer therapy. ccij-online.org Although this research did not specifically include this compound, it highlights the potential of the broader thiophene and benzothiophene class of compounds to interact with this important cancer-related protein.

The following table summarizes the potential of benzothiophene derivatives as modulators of these biological targets:

Biological TargetTherapeutic AreaKey Findings for Benzothiophene DerivativesReference
Monoamine Oxidase (MAO-B)Neurodegenerative DiseasesBenzo[b]thiophen-3-ol derivatives are potent and selective inhibitors. nih.govnih.govunich.itresearchgate.net
BRCA-1CancerTheoretical studies suggest thiophene derivatives may act as BRCA-1 inhibitors. ccij-online.orgccij-online.orgsemanticscholar.org

Preclinical Evaluation as Precursors for Antiviral and Antimicrobial Agents (excluding efficacy and toxicity profiles)

The benzothiophene nucleus is a key structural component in a variety of compounds that have been investigated for their antimicrobial and antiviral properties. The structural versatility of this scaffold allows for the synthesis of a diverse range of derivatives with potential therapeutic applications.

Antimicrobial Agents: Several studies have reported the synthesis and evaluation of benzothiophene derivatives as antimicrobial agents. For example, a series of benzo[b]thiophene acylhydrazones were prepared and screened for activity against Staphylococcus aureus, including multidrug-resistant strains. nih.govnih.gov These studies involved the structural diversification of the benzothiophene nucleus, including modifications at the 6-position, which is hydroxylated in this compound. nih.gov Additionally, 3-halobenzo[b]thiophene derivatives have been synthesized and shown to possess antimicrobial activity. dntb.gov.ua The synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine derivatives has also been explored for their potential as effective antimicrobial agents. researchgate.net These findings indicate that the benzothiophene core, from which this compound is derived, serves as a valuable precursor for the development of new antimicrobial compounds.

Antiviral Agents: The substitution of the phenyl ring in certain antiviral compounds with a benzothiophene ring has been shown to enhance activity. rsc.org This highlights the potential of incorporating the benzothiophene moiety into antiviral drug design. While direct preclinical evaluation of this compound as a precursor for antiviral agents is not detailed, the established antiviral potential of the broader benzothiophene class provides a strong rationale for its investigation in this context.

Green Chemistry and Sustainable Synthesis Methodologies

The development of environmentally friendly and efficient synthetic methods is a key focus in modern medicinal chemistry. For the synthesis of this compound and its derivatives, green chemistry approaches offer significant advantages over traditional methods.

Application of Microwave-Assisted and Transition Metal Catalyzed Processes for Enhanced Efficiency

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and improved purity of products. nih.govresearchgate.netorganic-chemistry.org The application of microwave-assisted synthesis has been successfully employed for the preparation of various substituted benzothiophenes and related heterocyclic systems. rsc.orgnih.gov For instance, the rapid synthesis of 3-aminobenzo[b]thiophenes, which are valuable scaffolds for kinase inhibitors, has been achieved using microwave irradiation, avoiding the need for metal catalysts. rsc.org This methodology demonstrates the potential for efficient and sustainable synthesis of functionalized benzothiophenes that can be further elaborated to produce derivatives of this compound.

Transition Metal Catalyzed Processes: Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. researchgate.netkfupm.edu.sarsc.org Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, have been utilized for the synthesis of 2-substituted benzo[b]thiophenes. rsc.org These methods offer a versatile approach to introduce a wide range of substituents onto the benzothiophene core. Various transition metals, including palladium, copper, and iridium, have been employed in different catalytic transformations to construct the benzothiophene ring system. organic-chemistry.org The use of transition metal catalysis provides a robust and flexible platform for the synthesis of a diverse library of this compound derivatives for biological screening.

The following table highlights the advantages of these green chemistry approaches:

MethodologyKey AdvantagesApplication in Benzothiophene SynthesisReference
Microwave-Assisted SynthesisRapid reaction times, increased yields, improved efficiency.Synthesis of 3-aminobenzo[b]thiophenes and other substituted derivatives. rsc.orgnih.govresearchgate.netorganic-chemistry.org
Transition Metal CatalysisHigh efficiency, selectivity, and functional group tolerance.Construction of the benzothiophene ring and introduction of various substituents. researchgate.netkfupm.edu.sarsc.orgorganic-chemistry.org

Conclusion and Future Research Directions

Synthesis of Key Findings and Current Research Landscape

Current research has established the benzothiophene (B83047) scaffold as a "privileged structure" in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological activities. patexia.com These include antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. While specific studies on 2-Methylbenzo[b]thiophen-6-ol are not extensively detailed in publicly available literature, the broader family of hydroxy- and methyl-substituted benzothiophenes has shown significant potential. For instance, derivatives of 6-hydroxybenzo[b]thiophene have been investigated as selective estrogen receptor modulators (SERMs), highlighting the importance of the hydroxyl group at the 6-position for biological activity. Similarly, 6-methyl-benzo[b]thiophene-2-carboxylic acid derivatives have been identified as potent antagonists of the neurokinin-2 receptor, underscoring the therapeutic relevance of substitution at the 6-position.

The synthesis of the benzothiophene core is well-established, with various methods available for its construction. These include the cyclization of 2-alkynylthioanisoles and Friedel-Crafts reactions. google.comscispace.com However, the specific, high-yield synthesis of this compound remains an area that warrants further investigation to facilitate broader research into its properties and applications.

Identification of Unexplored Reactivity and Novel Synthetic Methodologies

The reactivity of this compound presents several opportunities for further exploration. The hydroxyl group at the 6-position and the methyl group at the 2-position are key sites for functionalization.

Table 1: Potential Reaction Sites and Unexplored Transformations

Reaction SitePotential TransformationsPotential for Novelty
6-OH Group Etherification, Esterification, O-Alkylation, O-Arylation, Mitsunobu reactionIntroduction of diverse functional groups to modulate biological activity and physicochemical properties.
2-CH3 Group Oxidation to aldehyde or carboxylic acid, Halogenation (e.g., NBS), Radical substitutionCreation of new building blocks for further elaboration and synthesis of more complex derivatives.
Benzene (B151609) Ring Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts), Directed ortho-metalationInvestigation of the directing effects of the existing substituents to achieve regioselective functionalization.
Thiophene (B33073) Ring Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) at the 3-positionSynthesis of novel C-C and C-heteroatom bonds to expand the chemical space of accessible derivatives.

The development of novel, efficient, and regioselective synthetic methodologies for the functionalization of this compound is crucial. This includes exploring greener synthetic routes and employing modern catalytic systems to achieve high yields and selectivity.

Emerging Interdisciplinary Applications and Potential

Beyond its traditional role in medicinal chemistry, the unique electronic and photophysical properties of the benzothiophene scaffold suggest potential applications in other interdisciplinary fields.

Materials Science: Benzothiophene-containing polymers and small molecules have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a hydroxyl group in this compound could influence the material's electronic properties and intermolecular interactions, potentially leading to new functional materials.

Chemical Biology: Fluorescently labeled derivatives of this compound could be developed as probes for studying biological processes or for bioimaging applications. The intrinsic fluorescence of the benzothiophene core can be tuned by appropriate functionalization.

Agrochemicals: The structural similarity of benzothiophenes to some known pesticides and herbicides suggests that derivatives of this compound could be explored for their potential as novel agrochemicals.

Prospects for Rational Design and Functionalization of this compound Derivatives

The principles of rational drug design can be effectively applied to the this compound scaffold to develop derivatives with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, can identify key structural modifications that optimize therapeutic efficacy.

Table 2: Strategies for Rational Design and Functionalization

Design StrategyTarget ApplicationKey Functionalization Approaches
Bioisosteric Replacement Improving pharmacokinetic properties, reducing toxicityReplacing the hydroxyl or methyl group with other functional groups of similar size and electronic properties.
Scaffold Hopping Discovering novel biological activitiesUsing the 2-methyl-6-hydroxybenzothiophene core as a starting point to design structurally related but novel heterocyclic systems.
Fragment-Based Drug Design Developing potent inhibitors for specific enzymesIdentifying small molecular fragments that bind to the target protein and then linking them to the this compound scaffold.
Privileged Structure-Based Design Broadening the therapeutic applicationsCombining the this compound motif with other known privileged structures to create hybrid molecules with dual or synergistic activities.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. This will not only expand our understanding of the structure-activity relationships governing their biological effects but also pave the way for the discovery of novel drug candidates and functional materials with significant societal impact.

Q & A

Basic: What are the standard synthetic protocols for 2-methylbenzo[b]thiophen-6-ol and its derivatives?

The synthesis of this compound derivatives typically involves nucleophilic substitution or condensation reactions. For example, benzyl bromide derivatives react with 2-methylbenzo[d]thiazol-6-ol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at controlled temperatures (60–80°C) to yield substituted derivatives . Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography with silica gel. Solvent selection (e.g., DMF, ethanol) and stoichiometric ratios are critical for optimizing yields (>70%) .

Basic: What analytical techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) in deuterated dimethyl sulfoxide (DMSO-d₆) is essential for confirming structural integrity, particularly for resolving aromatic protons and methyl/thiophene substituents . High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight and purity. For crystalline derivatives, X-ray diffraction provides definitive structural confirmation, as seen in analogous benzothiazole compounds .

Basic: What preliminary biological screening assays are applicable for this compound?

Initial screening focuses on enzyme inhibition (e.g., monoamine oxidase (MAO) activity using fluorometric assays) and antimicrobial activity via broth microdilution (MIC values against Staphylococcus aureus or Escherichia coli). Cytotoxicity is assessed using MTT assays on cancer cell lines (e.g., MCF-7 or HepG2) . Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard.

Advanced: How can structure-activity relationship (SAR) studies optimize biological efficacy?

SAR studies compare substituent effects on the benzothiophene core. For example:

Derivative Substituent Activity (IC₅₀, µM)
This compound-H15.2 (MAO-B inhibition)
N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide-SCH₃ at position 38.7 (Antitumor)
4-Chloro-N-(2-methylbenzo[d]thiazol-6-yl)benzamide-Cl at position 43.1 (Antitumor)

Electron-withdrawing groups (e.g., -Cl) enhance antitumor activity, while bulky substituents reduce MAO-B affinity .

Advanced: What contradictions exist in reported biological data, and how can they be resolved?

Discrepancies in MAO inhibition potency (e.g., IC₅₀ ranging from 10–50 µM across studies) may arise from assay conditions (pH, temperature) or impurity levels. For example, residual DMF in synthesized compounds can artificially inflate inhibition values . Reproducibility requires strict adherence to synthetic protocols and orthogonal validation (e.g., HPLC purity >95%).

Advanced: What computational methods predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like MAO-B or estrogen receptors. For this compound, hydrophobic interactions with MAO-B’s FAD-binding cavity (PDB ID: 2V5Z) correlate with experimental IC₅₀ values . Quantum mechanical calculations (DFT) assess electronic properties influencing reactivity .

Advanced: How do environmental factors influence stability during experimental design?

Photodegradation under UV light (λ = 254 nm) and oxidation in aqueous buffers (pH 7.4) are key stability concerns. Accelerated stability studies (40°C/75% RH for 14 days) reveal degradation products via LC-MS. Storage in amber vials at -20°C under nitrogen atmosphere is recommended .

Advanced: What in vivo models are suitable for pharmacokinetic profiling?

Rodent models (Sprague-Dawley rats) assess oral bioavailability (10 mg/kg dose). Plasma concentration-time curves are analyzed using non-compartmental methods (WinNonlin). Metabolite identification via UPLC-QTOF-MS detects hydroxylated or glucuronidated derivatives . Tissue distribution studies (e.g., brain penetration) require blood-brain barrier permeability assays .

Advanced: How can synthetic byproducts be minimized in large-scale reactions?

Optimized catalytic systems (e.g., Pd/C for hydrogenation) reduce halogenated byproducts. Process analytical technology (PAT) tools, such as in-situ FTIR, monitor intermediates in real time. Green chemistry approaches (e.g., microwave-assisted synthesis) shorten reaction times and improve selectivity .

Advanced: What strategies enhance solubility for in vitro assays?

Co-solvent systems (DMSO:PBS 1:9) or nanoformulation (liposomes, PEGylation) improve aqueous solubility. LogP values (calculated via ChemDraw) guide solvent selection. For low-solubility derivatives, amorphous solid dispersions with polyvinylpyrrolidone (PVP) enhance bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.